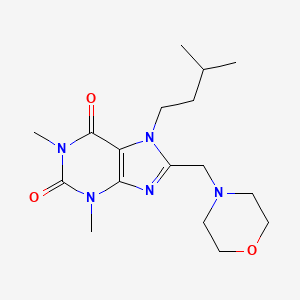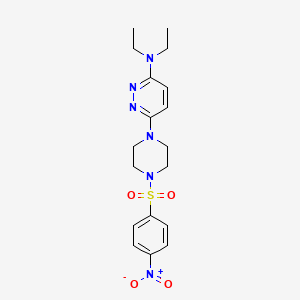
N-(2-fluoro-5-methylphenyl)-1H-1,2,3-triazole-5-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-fluoro-5-methylphenyl)-1H-1,2,3-triazole-5-carboxamide, also known as FMOC-triazole, is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties. This compound has been synthesized using various methods and has been found to have potential applications in a wide range of fields, including medicinal chemistry, biochemistry, and materials science.
Wissenschaftliche Forschungsanwendungen
Antitumor Activity
The compound has been synthesized and explored for its antitumor properties. A study by Hao et al. (2017) focused on a similar compound, 3-amino-N-(5-fluoro-2-methylphenyl)-4-morpholino-1H-indazole-1-carboxamide, which showed inhibition of cancer cell proliferation (Hao et al., 2017).
Synthesis and Structural Studies
The synthesis and crystal structure of related compounds have been extensively studied. Moreno-Fuquen et al. (2019) synthesized 2-fluoro-N-(3-methylsulfanyl-1H-1,2,4-triazol-5-yl)benzamide, providing insights into its molecular structure through X-ray analysis and theoretical studies (Moreno-Fuquen et al., 2019).
Biological Activities
Research by Saleem et al. (2018) on a related triazole derivative, 4-(2-fluorophenyl)-3-(3-methoxybenzyl)-1H-1,2,4-triazole-5(4H)-one, revealed its potential in enzymatic inhibition activities, suggesting applications in addressing Alzheimer's and diabetic diseases (Saleem et al., 2018).
Mitochondrial Permeability Transition Pore Inhibition
A study by Šileikytė et al. (2019) described triazole derivatives as inhibitors of the mitochondrial permeability transition pore (mtPTP), indicating their potential in treating diseases linked to mtPTP dysfunction (Šileikytė et al., 2019).
Antimicrobial Activity
Pokhodylo et al. (2021) synthesized novel 1H-1,2,3-triazole-4-carboxamides, demonstrating their effectiveness against various bacterial and fungal strains, highlighting their antimicrobial potential (Pokhodylo et al., 2021).
Wirkmechanismus
Target of Action
Similar compounds like linifanib target the vascular endothelial growth factor (vegf) receptor-based kinases . These kinases play a crucial role in angiogenesis, the process of new blood vessel formation, which is essential for tumor growth .
Mode of Action
The compound’s mode of action is likely to involve interaction with its targets, leading to changes in cellular processes. For instance, Linifanib, a similar compound, inhibits VEGF and PDGF receptor families, suppressing tumor growth by preventing the formation of new blood vessels that supply the tumor with oxygen and nutrients .
Biochemical Pathways
Similar compounds like linifanib affect angiogenic signaling pathways, which are crucial for tumor growth and survival .
Pharmacokinetics
A study on linifanib, a similar compound, showed that it was well tolerated in patients with advanced solid tumors . The patients were assigned to one of four sequential cohorts of oral, once-daily Linifanib on a 21-day cycle . The pharmacokinetics of Linifanib were dose-proportional across 0.10–0.25 mg/kg .
Result of Action
Similar compounds like linifanib have shown promising preliminary clinical activity in patients with advanced solid tumors .
Eigenschaften
IUPAC Name |
N-(2-fluoro-5-methylphenyl)-2H-triazole-4-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9FN4O/c1-6-2-3-7(11)8(4-6)13-10(16)9-5-12-15-14-9/h2-5H,1H3,(H,13,16)(H,12,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAXFNJVMZDLPNI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)F)NC(=O)C2=NNN=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9FN4O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2-{[2-(5-methoxy-1H-indol-3-yl)ethyl]amino}-5-nitrobenzonitrile](/img/structure/B2365110.png)
![5-chloro-2-(methylsulfanyl)-N-[6-(2,2,2-trifluoroethoxy)pyridin-3-yl]pyrimidine-4-carboxamide](/img/structure/B2365111.png)
![6-[4-(6,7-Dihydro-5H-cyclopenta[c]pyridazin-3-yloxymethyl)piperidin-1-yl]pyridine-3-carbonitrile](/img/structure/B2365112.png)
![2-(benzo[d][1,3]dioxol-5-yl)-N-benzyl-N-(4,6-dimethylbenzo[d]thiazol-2-yl)acetamide](/img/structure/B2365113.png)
![((1R,5S)-3-(2H-1,2,3-triazol-2-yl)-8-azabicyclo[3.2.1]octan-8-yl)(furan-2-yl)methanone](/img/structure/B2365114.png)


![N-Cyclopropyl-N-[(2-methylphenyl)methyl]-6-methylsulfonylpyridine-3-carboxamide](/img/structure/B2365123.png)
![3-[3-(ethoxycarbonyl)-2-methyl-5-phenyl-1H-pyrrol-1-yl]propanoic acid](/img/structure/B2365124.png)
![N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)ethanesulfonamide](/img/structure/B2365125.png)